5-[(Z)-2-(5-chloro-2-ethoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole
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Overview
Description
5-[(Z)-2-(5-chloro-2-ethoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole is an organic compound that belongs to the class of oxazoles This compound is characterized by its unique structure, which includes a nitro group, a chloro-substituted phenyl ring, and an ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Z)-2-(5-chloro-2-ethoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the nitro group: Nitration reactions using nitric acid and sulfuric acid are commonly employed.
Substitution reactions: The chloro and ethoxy groups can be introduced through electrophilic aromatic substitution reactions using reagents like chlorine and ethyl alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-[(Z)-2-(5-chloro-2-ethoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like bromine, chlorine, and various alkyl halides are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups on the phenyl ring.
Scientific Research Applications
5-[(Z)-2-(5-chloro-2-ethoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(Z)-2-(5-chloro-2-ethoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chloro and ethoxy groups can influence the compound’s binding affinity to various receptors. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Z)-2-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]-N,2,4-trimethyl-1H-pyrrole-3-carboxamide
- 2-Chloro-5-methoxyphenyl boronic acid
- 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)phenylsulfonamide
Uniqueness
5-[(Z)-2-(5-chloro-2-ethoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
5-[(Z)-2-(5-chloro-2-ethoxyphenyl)ethenyl]-3-methyl-4-nitro-1,2-oxazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4/c1-3-20-12-7-5-11(15)8-10(12)4-6-13-14(17(18)19)9(2)16-21-13/h4-8H,3H2,1-2H3/b6-4- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCPPZXPNNQWIL-XQRVVYSFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)C=CC2=C(C(=NO2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)Cl)/C=C\C2=C(C(=NO2)C)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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